molecular formula C13H21Cl2FN2 B2664611 N-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride CAS No. 1349717-25-4

N-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride

Cat. No. B2664611
CAS RN: 1349717-25-4
M. Wt: 295.22
InChI Key: ZSZHWQKIOQKVNL-UHFFFAOYSA-N
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Description

“N-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride” is a chemical compound with the formula C13H19FN2・2HCl . It is used for research and development .


Molecular Structure Analysis

The molecular structure of “N-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride” consists of 13 carbon atoms, 19 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 chlorine atoms . The molecular weight is 295.22 .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • N-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride has been explored as a building block in medicinal chemistry. For example, the enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a related compound, has significant implications in medicinal chemistry. This synthesis employs an enantioselective fluorination methodology using commercially available primary amines, including α-methylbenzylamine, to achieve high levels of enantioselectivity, underscoring the compound's utility in developing pharmaceutical agents (Shaw et al., 2013).

Tuberculosis Drug Discovery

  • In tuberculosis drug discovery, the 2,4-diaminoquinazoline class, which includes compounds structurally similar to N-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. Research has involved the systematic examination of molecule segments to establish structure-activity relationships influencing potency, demonstrating the compound's relevance in developing new tuberculosis treatments (Odingo et al., 2014).

Conformational Analysis in Chemistry

  • The compound's analogs have been subject to conformational analysis and crystal structure studies. For instance, an analysis of {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, a compound with structural similarities, highlights its relevance in understanding molecular conformation in solution and solid states. Such studies are crucial in pharmaceutical and chemical research for predicting and modifying molecular behavior (Ribet et al., 2005).

Nucleophilic Substitutions in Organic Chemistry

  • The compound's analogs have been used to study nucleophilic substitutions in organic chemistry. Investigations into the reactions of similar compounds, like 1-fluoro-2,4-dinitrobenzene with piperidine, provide insights into reaction kinetics and mechanisms, contributing to the broader understanding of organic synthesis processes (Nudelman et al., 1986).

Corrosion Inhibition in Materials Science

  • Piperidine derivatives, closely related to N-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride, have been studied for their corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations. This research is significant in materials science, particularly for developing new corrosion inhibitors (Kaya et al., 2016).

Drug Discovery and Development

  • In drug discovery, similar compounds have been evaluated as potential therapeutic agents. For instance, research on GPIIb/IIIa integrin antagonists involving trisubstituted beta-amino acid derivatives and substituted benzamidine structures, which include piperidine analogs, highlights the compound's relevance in the development of new drugs (Hayashi et al., 1998).

Safety and Hazards

The safety data sheet indicates that in case of inhalation, skin contact, eye contact, or ingestion, medical attention should be sought . It is advised to remove the person to fresh air and keep comfortable for breathing in case of inhalation . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be rinsed with water . If eye irritation persists after rinsing with water, medical advice should be sought . If swallowed, the mouth should be rinsed, and a poison center or doctor should be contacted if the person feels unwell .

properties

IUPAC Name

N-[(2-fluoro-4-methylphenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.2ClH/c1-10-2-3-11(13(14)8-10)9-16-12-4-6-15-7-5-12;;/h2-3,8,12,15-16H,4-7,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZHWQKIOQKVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNC2CCNCC2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride

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